molecular formula C10H12N2O4 B13049236 (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid

Cat. No.: B13049236
M. Wt: 224.21 g/mol
InChI Key: UOSKMTUFLJBJTJ-QMMMGPOBSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a methoxycarbonyl group, an amino group, and a pyridin-4-yl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and (S)-alanine.

    Formation of Intermediate: The pyridine-4-carboxaldehyde is reacted with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: The enantiomer of the (S)-compound with different stereochemistry.

    2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid: A structural isomer with the pyridine ring at a different position.

    2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Another isomer with the pyridine ring at yet another position.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is unique due to its specific (S)-stereochemistry, which can result in different biological activities and properties compared to its enantiomers and isomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)6-7-2-4-11-5-3-7/h2-5,8H,6H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

UOSKMTUFLJBJTJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CC=NC=C1)C(=O)O

Origin of Product

United States

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